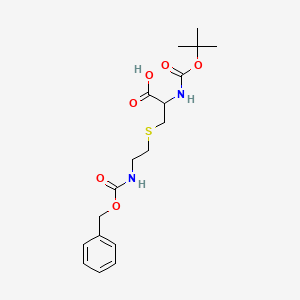

Boc-L-4-thialysine(Z)-OH

Description

Properties

Molecular Formula |

C18H26N2O6S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |

InChI |

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) |

InChI Key |

WOISIWBKIILOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

S-(2-Aminoethyl)-L-cysteine (AEC): A Technical Guide to Lysine Analog Applications

Topic: S-(2-aminoethyl)-L-cysteine (AEC) / Thialysine Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Professionals

Executive Summary

S-(2-aminoethyl)-L-cysteine (AEC), also known as thialysine, is a sulfur-containing structural analog of L-lysine.[1][2] It serves as a critical tool in metabolic engineering and chemical biology, primarily used to select for deregulation of the aspartate pathway. By acting as a false feedback inhibitor of aspartokinase (AK), AEC creates a powerful selection pressure that isolates mutants capable of lysine overproduction. This guide details the mechanistic foundations of AEC, its application in microbial and plant strain improvement, and standardized protocols for its use in high-throughput selection workflows.

Part 1: Molecular Foundations & Mechanism of Action

Chemical Structure and Properties

AEC is a cysteine derivative where the sulfhydryl hydrogen is replaced by an aminoethyl group.[3] Its structure mimics L-lysine so closely that it is recognized by lysine-specific transport systems and aminoacyl-tRNA synthetases.

| Property | S-(2-aminoethyl)-L-cysteine (AEC) | L-Lysine |

| Molecular Formula | C₅H₁₂N₂O₂S | C₆H₁₄N₂O₂ |

| Molar Mass | 164.23 g/mol | 146.19 g/mol |

| Side Chain | -CH₂-S-CH₂-CH₂-NH₂ | -CH₂-CH₂-CH₂-CH₂-NH₂ |

| pKa (Side Chain) | ~9.4 (Amino group) | ~10.5 (Amino group) |

| Solubility | Soluble in water; slightly soluble in ethanol | Highly soluble in water |

Dual Mechanisms of Toxicity

AEC exerts its biological effects through two distinct mechanisms. Understanding this duality is crucial for designing effective selection experiments.

-

False Feedback Inhibition (Metabolic Starvation):

-

Target: Aspartokinase (AK), the first enzyme in the aspartate pathway.

-

Mechanism: AEC binds to the allosteric regulatory site of AK, mimicking lysine. This triggers feedback inhibition, shutting down the pathway.

-

Result: Since the cell cannot synthesize lysine (and often threonine/methionine), it starves. This is the primary mechanism exploited for strain improvement.

-

-

Protein Incorporation (Translation Error):

-

Target: Lysyl-tRNA Synthetase (LysRS).[4]

-

Mechanism: LysRS mischarges tRNA^Lys with AEC instead of lysine.

-

Result: AEC is incorporated into nascent polypeptide chains. The sulfur atom alters the bond angles and pKa of the side chain, leading to protein misfolding, aggregation, and loss of function.

-

Part 2: Application in Microbial Strain Engineering

The most prevalent application of AEC is the isolation of lysine-overproducing bacteria, particularly Corynebacterium glutamicum and Escherichia coli.

The Selection Logic

Wild-type cells succumb to AEC because their Aspartokinase is sensitive to feedback inhibition. Mutants that survive high concentrations of AEC typically possess an allosteric mutation in the lysC gene (encoding AK) . These mutations desensitize the enzyme to lysine feedback, allowing unrestricted carbon flux toward lysine production even when intracellular lysine levels are high.

Visualization: The Aspartate Pathway & AEC Inhibition

The following diagram illustrates the biosynthetic pathway and the specific point of AEC intervention.

Figure 1: The Aspartate biosynthetic pathway showing the site of Aspartokinase (AK) regulation.[3] AEC acts as a false feedback inhibitor, mimicking Lysine to block the pathway.

Protocol: Isolation of AEC-Resistant C. glutamicum Mutants

Objective: To isolate spontaneous or UV-induced mutants with desensitized aspartokinase.

Reagents:

-

Minimal Media (MM): (e.g., CGXII salts) Crucial: Do not use LB or rich media containing lysine.

-

Glucose: 4% (w/v)

-

AEC (Thialysine) Hydrochloride: Stock solution (100 mg/mL in water, filter sterilized).

-

Mutagen (Optional): UV light or NTG (N-methyl-N'-nitro-N-nitrosoguanidine).[5]

Step-by-Step Workflow:

-

Preparation of Inoculum:

-

Grow C. glutamicum wild-type in Minimal Media overnight to deplete intracellular lysine pools.

-

Wash cells 2x with sterile saline (0.9% NaCl) to remove residual nutrients.

-

-

Mutagenesis (Optional but Recommended):

-

Expose cells to UV light to achieve a 90-99% kill rate. This increases the frequency of regulatory mutations.

-

Safety Note: If using NTG, perform in a fume hood with rigorous PPE.

-

-

Selection Plating:

-

Prepare Minimal Media agar plates containing AEC .

-

Concentration Optimization: Perform a kill-curve first. Typical selection concentrations range from 1 mg/mL to 5 mg/mL (approx 5–30 mM).

-

Expert Tip: For Brevibacterium or Corynebacterium, adding L-Threonine (1 mg/mL) often enhances selection stringency by exerting concerted feedback inhibition, leaving only the truly desensitized mutants to survive.

-

-

Incubation:

-

Incubate at 30°C for 3–5 days. AEC-resistant colonies will grow slower than wild-type on non-selective media.

-

-

Validation (Fermentation):

-

Pick large, distinct colonies.

-

Inoculate into fermentation medium (Minimal Media + high glucose).

-

Measure supernatant lysine after 48–72 hours using HPLC or Ninhydrin assay.

-

Part 3: Application in Plant Biotechnology

AEC is used in plant tissue culture to select for cell lines with elevated lysine content, addressing the "lysine deficiency" common in cereal crops like rice and wheat.

Protocol: In Vitro Callus Selection

Objective: Select rice or wheat callus lines with feedback-insensitive Dihydrodipicolinate Synthase (DHDPS) or AK.

Workflow:

-

Callus Induction: Induce callus from mature seeds on MS media + 2,4-D (2 mg/L).

-

Inhibitory Determination: Determine the

(Inhibitory Dose) of AEC on wild-type callus. Typically 0.5 mM to 2.0 mM . -

Selection:

-

Transfer healthy callus clumps (~50 mg) onto selection media (MS + 2,4-D + AEC at 2x

). -

Subculture every 2 weeks. Necrotic tissue will turn brown/black.

-

-

Regeneration:

-

Transfer surviving, proliferating callus to regeneration media (Kinetin/NAA).

-

-

Biochemical Analysis:

-

Hydrolyze leaf tissue from regenerated plants (6N HCl, 110°C, 24h).

-

Analyze free lysine content. Expect 2–5x increase in successful lines.

-

Part 4: Advanced Experimental Design & Visualization

When designing AEC experiments, distinguishing between transport mutants (which don't take up AEC) and regulatory mutants (which ignore AEC's signal) is vital.

Workflow: Differentiating Mutant Types

Figure 2: Workflow for distinguishing between useful regulatory mutants (high lysine producers) and transport mutants (AEC resistant but non-producers).

Handling & Stability

-

Storage: Store AEC powder at -20°C. Solutions are stable at -20°C for months.

-

Autoclaving: AEC is generally heat stable, but filter sterilization is recommended to prevent any potential thermal degradation or side reactions with media components (Maillard reaction).

-

Safety: AEC is toxic. Handle with gloves and avoid inhalation.

References

-

Tosaka, O., & Takinami, K. (1978). Pathway and Regulation of Lysine Biosynthesis in Brevibacterium flavum. Agricultural and Biological Chemistry.[5][6][7][8][9] [Link]

-

Schaeffer, G. W., & Sharpe, F. T. (1987).[6] Increased Lysine and Seed Storage Protein in Rice Plants Recovered from Calli Selected with Inhibitory Levels of Lysine plus Threonine and S-(2-Aminoethyl)cysteine. Plant Physiology. [Link]

-

Kumpaisal, R., Hashimoto, T., & Yamada, Y. (1989).[10] Uptake of Lysine by Wild-Type and S-(2-Aminoethyl)-L-cysteine-Resistant Suspension-Cultured Cells of Triticum aestivum. Plant and Cell Physiology. [Link]

-

PubChem. (2025).[11] S-(2-Aminoethyl)-L-cysteine Compound Summary. National Library of Medicine. [Link][11]

Sources

- 1. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. MICROBIAL PRODUCTION OF L-LYSINE | CiNii Research [cir.nii.ac.jp]

- 4. S-(2-Aminoethyl)-L-cysteine | 2936-69-8 | Benchchem [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Increased Lysine and Seed Storage Protein in Rice Plants Recovered from Calli Selected with Inhibitory Levels of Lysine plus Threonine and S-(2-Aminoethyl)cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-lysine production by S-2-aminoethyl-L-cysteine-resistant mutants of Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dl.ndl.go.jp [dl.ndl.go.jp]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between 4-thialysine and native lysine side chains

The following technical guide details the physicochemical and functional distinctions between 4-thialysine and native lysine, structured for application scientists and drug discovery researchers.

Functional Divergence in Protein Engineering and Chemical Biology

Executive Summary

4-Thialysine (

Physicochemical Characterization

The utility of 4-thialysine lies in its ability to mimic lysine's geometry while altering its electronic profile. The sulfur atom acts as an electron-withdrawing group via the inductive effect, lowering the basicity of the terminal amine.

Comparative Properties Table

| Property | Native L-Lysine | 4-Thialysine ( | Impact on Function |

| Side Chain Composition | Sulfur replaces | ||

| Side Chain Length | ~6.3 Å | ~6.4 Å | Sterically interchangeable in most active sites. |

| Bond Length ( | 1.54 Å ( | 1.82 Å ( | Slight "kink" in side chain geometry; alters rotameric freedom. |

| Bond Angle ( | ~109.5° (Tetrahedral) | ~90–100° (Bent) | Changes the trajectory of the terminal amine. |

| 10.5 – 10.8 | 9.4 – 9.5 | Critical: Higher fraction of unprotonated (nucleophilic) amine at physiological pH. | |

| Hydrophobicity | Amphipathic | Increased Hydrophobicity | Thioether is more lipophilic than methylene; affects core packing. |

| Redox Sensitivity | Inert | Oxidation-prone | Susceptible to oxidation (sulfoxide/sulfone) by ROS. |

Structural Visualization

The following diagram illustrates the atom-by-atom substitution and the resulting bond geometry shift.

Caption: Comparative topology of Lysine vs. 4-Thialysine. Note the sulfur insertion at the gamma position and the resulting pKa shift of the terminal amine.

Biological Incorporation & Fidelity

4-Thialysine is a substrate for Lysyl-tRNA Synthetase (LysRS) , allowing it to be translationally incorporated into proteins.[1] However, the kinetics of this reaction differ from the native substrate, often requiring specific auxotrophic strategies for high-yield labeling.

Mechanism of Incorporation

LysRS activates amino acids via adenylation. While the binding pocket tolerates the thioether substitution, the turnover rate (

-

Recognition: The LysRS active site relies on hydrogen bonding to the

-amine and hydrophobic packing against the aliphatic chain. The sulfur atom does not sterically clash but alters the entropy of binding. -

Proofreading: Class II LysRS enzymes generally lack a dedicated editing domain for thialysine, leading to "leaky" incorporation in wild-type cells, which is toxic due to the disruption of lysine-dependent enzymes (e.g., Lysine 2,3-aminomutase).

-

Strategy: To achieve >90% incorporation, researchers must use Lysine Auxotrophs (e.g., E. coli strains unable to synthesize lysine) and starve the cells of native lysine before inducing protein expression in the presence of 4-thialysine.

Caption: Workflow for residue-specific incorporation of 4-thialysine using metabolic auxotrophy.

Functional Applications in Drug Discovery

The distinct properties of 4-thialysine enable specific applications that native lysine cannot fulfill.

A. Nucleophilic Catalysis & Conjugation (The pKa Effect)

At physiological pH (7.4), native lysine (pKa ~10.5) is >99.9% protonated (

-

4-Thialysine (pKa ~9.4): At pH 7.4, approximately 1% exists as the free base (

), which is ~10-fold higher than native lysine. -

Application: This allows for pH-selective conjugation . By maintaining a buffer pH around 8.0-8.5, 4-thialysine residues become significantly more reactive toward NHS-esters or isothiocyanates than native lysines, enabling site-selective labeling if the thialysine is positioned in a unique environment.

B. Epigenetic Mimicry (Methyl-Lysine Analogs)

4-Thialysine is a critical scaffold for synthesizing methyl-lysine mimics (MLMs) used to study histone post-translational modifications.

-

Method: Instead of genetic incorporation, a cysteine residue is introduced at the histone site of interest (e.g., H3K4). This cysteine is then alkylated with (2-bromoethyl)amine derivatives.

-

Result: The reaction produces a thialysine analogue that perfectly mimics mono-, di-, or tri-methyl lysine, depending on the alkylating agent used.

-

Advantage: This "install-and-click" approach avoids the complexity of evolving specific tRNA synthetases for every methylation state.

C. Radical Probe

In enzymes that utilize radical mechanisms (e.g., SAM-radical enzymes), the C-S bond of thialysine affects the stability and propagation of radical intermediates compared to the C-C bond. It is often used to trap or slow down radical steps to identify transient intermediates.

Experimental Protocols

Protocol A: Chemical Synthesis of Thialysine Analogues (Cys-Alkylation)

Used for generating thialysine or methyl-thialysine mimics at specific sites in purified proteins.

Reagents:

-

Target Protein with single surface Cysteine (mutated from Lysine).

-

Alkylation Reagent: 2-bromoethylamine hydrobromide (for Thialysine) or (2-chloroethyl)dimethylamine (for Dimethyl-Thialysine).

-

Buffer: 100 mM HEPES, pH 8.0.

Workflow:

-

Reduction: Incubate protein (50 µM) with 5 mM DTT for 30 min to reduce disulfide bonds. Desalt into HEPES buffer (oxygen-free to prevent re-oxidation).

-

Alkylation: Add alkylating reagent (50–100 equivalents).

-

Note: The high pKa of the alkylating amine requires high pH (8.0–8.5) for the reaction to proceed efficiently via the thiolate.

-

-

Incubation: Incubate at 37°C for 2–4 hours (monitor by mass spectrometry).

-

Quenching: Add excess DTT (10 mM) to quench unreacted alkyl halide.

-

Validation: ESI-MS should show a mass shift corresponding to the alkyl group addition (+43 Da for conversion of Cys to Thialysine).

Protocol B: Metabolic Incorporation (Auxotroph Method)

Used for global replacement of Lys with Thialysine in recombinant proteins.

Reagents:

-

Strain: E. coli lysine auxotroph (e.g., LysA-).

-

Medium: M9 Minimal Medium supplemented with glucose, vitamins, and 20 amino acids (limiting Lys).

Workflow:

-

Inoculation: Grow cells in M9 + 50 µg/mL L-Lysine overnight.

-

Subculture: Dilute into fresh M9 + 50 µg/mL L-Lysine. Grow to OD600 = 0.5–0.6.

-

Wash: Centrifuge cells (4000g, 10 min) and wash pellet 2x with sterile 0.9% NaCl to remove residual lysine.

-

Resuspension: Resuspend in M9 medium lacking Lysine.

-

Starvation: Incubate at 37°C for 30 minutes to deplete intracellular lysine pools.

-

Induction: Add IPTG (1 mM) and 4-Thialysine (final conc. 0.5 mM - 1 mM).

-

Tip: Adding a small amount of native Lysine (e.g., 5 µg/mL) can support cell viability without significantly outcompeting thialysine, improving protein yield.

-

-

Expression: Incubate for 4–6 hours. Harvest cells.

References

-

Gloss, L. M., & Kirsch, J. F. (1995). Decreasing the basicity of the active site base, Lys-258, of Escherichia coli aspartate aminotransferase by replacement with gamma-thialysine. Biochemistry, 34(12), 3990–3998. [Link] (Foundational paper establishing the pKa difference and its use in probing enzyme catalysis).

-

Simon, M. D., et al. (2007). The site-specific installation of methyl-lysine analogs into recombinant histones. Cell, 128(5), 1003-1012. [Link] (Key reference for the "Cys-alkylation" method to generate thialysine-based PTM mimics).

-

Hermanns, T., et al. (2005). Thialysine as a probe for the mechanism of lysine 2,3-aminomutase.[2] The Journal of Biological Chemistry. (Demonstrates the use of thialysine in radical enzymology).

-

Hoesl, M. G., & Budisa, N. (2012). Recent advances in genetic code engineering in Escherichia coli. Current Opinion in Biotechnology, 23(5), 751-757. [Link] (Review covering the metabolic incorporation of thialysine and other analogs).

-

PubChem Compound Summary. (2024). S-(2-Aminoethyl)-L-cysteine.[1][2][3][4][5][6] [Link] (Source for specific physicochemical data).

Sources

- 1. S-(2-Aminoethyl)-L-cysteine | 2936-69-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]

Boc-L-4-Thialysine(Z)-OH: Technical Monograph & Application Guide

Abstract

This technical guide provides a comprehensive analysis of Boc-L-4-thialysine(Z)-OH (CAS: 85003-76-5), a specialized cysteine derivative serving as a lysine isostere in advanced peptide synthesis.[1] By replacing the

Chemical Identity & Physicochemical Properties

Boc-L-4-thialysine(Z)-OH is a non-canonical amino acid derivative.[1] Structurally, it is

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | Boc-L-4-thialysine(Z)-OH |

| Systematic Name | |

| CAS Number | 85003-76-5 |

| Molecular Formula | |

| Molecular Weight | 398.48 g/mol |

| Isomeric Purity | L-isomer ( |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in Water |

| Storage | +2°C to +8°C (Desiccated) |

Structural Significance & Applications

The Thialysine Isostere

In 4-thialysine (also known as

-

Bond Length & Angle: The C-S bond (1.8 Å) is longer than the C-C bond (1.5 Å), and the C-S-C angle (~90°) is more acute than C-C-C (~109.5°).[1] However, the overall chain length remains comparable to lysine, allowing it to fit into lysine-binding pockets.[1]

-

pKa Modulation: The proximal sulfur atom lowers the pKa of the

-amino group (pKa ~9.[1]4) compared to native lysine (pKa ~10.5).[1] This makes the amine more nucleophilic at physiological pH.[1]

Orthogonal Protection Strategy

The Boc/Z protection scheme is critical for complex synthesis:

-

Boc (Alpha-amine): Removed by Trifluoroacetic acid (TFA).[1]

-

Z (Side-chain): Stable to TFA. Removed by Hydrogenolysis (

) or strong acids like HF or HBr/Acetic Acid.[1]

-

Utility: This allows the synthesis of peptides using standard Boc-SPPS cycles while keeping the side chain protected until the final cleavage or selective deprotection for branching/cyclization.[1]

Synthesis & Reaction Pathways

The synthesis of Boc-L-4-thialysine(Z)-OH typically involves the alkylation of Boc-L-Cysteine with a protected bromoethylamine derivative.[1]

Figure 1: Synthesis & Deprotection Workflow

Caption: Synthetic route from Cysteine to Thialysine integration in SPPS.

Experimental Protocols

Coupling Protocol (Solid Phase)

This protocol assumes a standard Boc-chemistry SPPS setup on MBHA or PAM resin.[1]

Reagents:

-

Boc-L-4-thialysine(Z)-OH (3.0 eq relative to resin loading)[1]

-

HBTU or HATU (2.9 eq)[1]

-

DIEA (Diisopropylethylamine) (6.0 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

Procedure:

-

Activation: Dissolve the amino acid and coupling reagent (HBTU) in minimum DMF. Add DIEA. Allow to activate for 1-2 minutes.

-

Coupling: Transfer the activated solution to the resin-bound free amine.[1] Shake/vortex for 45–60 minutes at room temperature.

-

Monitoring: Verify coupling efficiency using the Kaiser Test (Ninhydrin). The resin should remain yellow/colorless (negative for free amines).[1]

-

Washing: Wash resin

with DMF, then

Deprotection Strategies

A. Selective Alpha-Deprotection (Boc Removal) [1]

-

Reagent: 50% TFA in DCM.[1]

-

Time: 1

2 min, 1 -

Note: The Z-group on the side chain remains stable under these conditions.[1]

B. Final Cleavage & Side-Chain Deprotection (Z Removal)

To remove the Z group and cleave from the resin simultaneously:

-

Reagent: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g.,

-cresol or anisole).[1] -

Conditions: 0°C for 60 minutes.

-

Alternative (Solution Phase): If the peptide is already cleaved (and Z is retained), use Catalytic Hydrogenation:

- (1 atm), 10% Pd/C catalyst, Methanol/Water solvent.[1] Stir for 2–4 hours.

Mechanistic Insights: Thialysine vs. Lysine

The substitution of sulfur changes the electronic landscape of the side chain.[1]

Figure 2: Electronic & Structural Comparison

Caption: Comparison of Native Lysine vs. 4-Thialysine properties.

Implication for Drug Design: The lower pKa of thialysine allows for site-specific modification at lower pH ranges where native lysines are fully protonated and unreactive.[1] This is exploited in the conjugation of fluorophores or drugs to peptides.[1]

References

-

Sigma-Aldrich. S-(2-(((benzyloxy)carbonyl)amino)ethyl)-N-(tert-butoxycarbonyl)-L-cysteine Product Sheet. Accessed 2026.[1][2] Link

-

Hermann, P., et al. (1993).[1] Thialysine and its application in peptide synthesis. Amino Acids, 5, 105-118.[1]

-

PubChem. Compound Summary: S-(2-(((benzyloxy)carbonyl)amino)ethyl)-N-(tert-butoxycarbonyl)-L-cysteine (CAS 85003-76-5).[1] National Library of Medicine.[1] Link

-

Bachem. Peptide Synthesis Guide: Orthogonal Protection Strategies. Link

Sources

- 1. [6-[[2-carboxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-5-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl sulfate | C24H26N2O16S | CID 4481056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18-Crown-6 | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 4-Thialysine Advantage: Physicochemical Properties and Applications in Protein Engineering

Executive Summary: The Atomic Mutation

In the toolkit of non-canonical amino acids (ncAAs), 4-thialysine (also known as

This guide details the physicochemical divergence between native Lysine (Lys) and 4-Thialysine (ThiaLys), specifically focusing on the pKa depression of the

Physicochemical Analysis: Lysine vs. 4-Thialysine[3][4]

The utility of 4-thialysine stems from the electronegativity of the sulfur atom introduced at position 4 (the

Structural and Electronic Comparison

While the bond lengths of C–C (1.54 Å) and C–S (1.82 Å) differ, the bond angle geometry of the thioether allows ThiaLys to adopt conformations strictly isosteric to Lysine. However, the electronic consequences are significant.[2]

Table 1: Physicochemical Properties

| Property | L-Lysine (Lys, K) | 4-Thialysine (ThiaLys) | |

| Side Chain Structure | |||

| 10.53 | 9.4 – 9.5 | ~1.0 – 1.1 unit decrease | |

| 10.0 – 11.0 | 8.5 – 9.2 | Context-dependent depression | |

| C–X Bond Length | 1.54 Å ( | 1.82 Å ( | Minimal steric clash due to angle |

| Nucleophilicity (pH 7.4) | Low (mostly protonated) | Enhanced | Higher fraction of free amine |

The Mechanism of pKa Depression

The lower pKa of ThiaLys is caused by the Inductive Effect (-I) . The sulfur atom is more electronegative than carbon (2.58 vs 2.55, Pauling scale), but more importantly, it exerts a field effect through the side chain. The electron-withdrawing nature of the thioether destabilizes the positively charged ammonium form (

Biological Consequence:

At physiological pH (7.4), the fraction of unprotonated, nucleophilic amine (

-

Lysine (pKa 10.5):

-

ThiaLys (pKa 9.5):

Result: ThiaLys provides a 10-fold increase in the concentration of the reactive neutral species at physiological pH, making it a superior nucleophile for isopeptide bond formation and chemical conjugation.[2]

Visualization: Structural & Electronic Logic[1]

Caption: Figure 1. The causal flow from atomic substitution to functional biological applications driven by pKa depression.

Biological Applications

"Stealth" Nucleophiles in Ubiquitination

The formation of isopeptide bonds (e.g., in ubiquitination or SUMOylation) requires the

-

Challenge: Native lysine is a poor nucleophile at pH 7.4.[2]

-

Solution: Incorporating ThiaLys at the acceptor site lowers the energy barrier for the attack.[2] This is used to trap transient E2/E3 ligase intermediates or to accelerate the synthesis of ubiquitinated protein probes.[2]

Methyl-Lysine Mimicry (MLM)

The thioether group in ThiaLys structurally resembles the methylene group but has different electronic properties. However, when ThiaLys is alkylated (e.g., to form

-

Mechanism: The slightly longer C-S bond mimics the steric bulk of the methyl group, allowing ThiaLys-containing peptides to bind reader domains (like Chromodomains) with high affinity.

Experimental Protocols

Protocol A: Global Incorporation via Auxotrophy

This method replaces all Lys residues with ThiaLys in a target protein using a specific E. coli auxotroph.[2]

Reagents:

-

E. coli strain: DL5091 (LysA-) or similar lysine auxotroph.[2]

-

M9 Minimal Media.[2]

-

4-Thialysine Hydrochloride (commercially available or synthesized).[2]

Workflow:

-

Transformation: Transform the auxotrophic strain with the expression plasmid (e.g., pET vector).[2]

-

Starter Culture: Grow in LB + Antibiotic overnight (cells utilize residual Lys).

-

Wash: Pellet cells (

, 10 min) and wash 2x with M9 salt solution to remove traces of Lys. -

Inoculation: Resuspend in M9 Minimal Media supplemented with limiting Lysine (10

g/mL). Grow to OD -

Depletion: The growth will plateau as Lys is exhausted.[2]

-

Induction & Substitution:

-

Purification: Harvest cells and purify via standard affinity chromatography (Ni-NTA).

Validation: Verify incorporation using ESI-MS . ThiaLys (MW 164.23 Da) is heavier than Lys (MW 146.19 Da).[2]

- Mass = +18.04 Da per lysine residue.[2]

Protocol B: Determination of Residue-Specific pKa

To determine the exact pKa of a ThiaLys residue within a folded protein, NMR titration is the gold standard.

Reagents:

-

Uniformly

N-labeled protein (expressed in -

Buffer series: Phosphate/Citrate buffers ranging from pH 6.0 to 11.0.[2]

Step-by-Step:

-

Sample Prep: Prepare 0.5 mM

N-labeled protein samples. -

HSQC Acquisition: Record 2D

HSQC spectra at 0.5 pH unit intervals. -

Tracking: Track the chemical shift of the ThiaLys side chain

-amine (if observable) or the backbone amide of the specific residue.[2]-

Note: Side chain amine protons are often in fast exchange with water and invisible.[2] However, the

or

-

-

Data Fitting: Plot the chemical shift (

) vs. pH. Fit the data to the Henderson-Hasselbalch equation: -

Result: The inflection point of the sigmoidal curve is the pKa.[2]

Visualizing the Auxotrophy Workflow

Caption: Figure 2. Selective Pressure Incorporation (SPI) workflow for global replacement of Lysine with 4-Thialysine.

References

-

Hermann, J. C., et al. (2005).[2] "pKa of the mRNA Cap-Specific 2'-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Two-Carbon Probe." Biochemistry. Link

-

Gaines, T. C., et al. (2012).[2] "Synthesis of 4-thia-[6-13C]lysine from [2-13C]glycine: Access to site-directed isotopomers." Amino Acids.[2][3][4][5][6][7] Link

-

Di Girolamo, M., et al. (1989).[2] "Thialysine utilization for protein synthesis by an exponentially growing E. coli culture." Biochemistry International.[2][8] Link

-

Platt, M. D., et al. (2014).[2] "Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins." PLoS ONE. Link

-

Zhang, G., et al. (1993).[2] "Determination of the side chain pKa values of the lysine residues in calmodulin." Journal of Biological Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biostat.jhsph.edu [biostat.jhsph.edu]

- 3. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. medkoo.com [medkoo.com]

- 6. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 8. Thialysine utilization for protein synthesis by an exponentially growing E. coli culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Thialysine: Mechanisms, Metabolic Interference, and Applications in Protein Engineering

Executive Summary

Thialysine (

Chemical Architecture and Isosterism

To understand the biological activity of thialysine, one must first appreciate its chemical deviation from L-lysine. While sterically isosteric, the electronic properties differ significantly due to the sulfur substitution.

Structural Comparison

L-lysine possesses a flexible alkyl side chain terminating in a primary amine.[1] In thialysine, the

-

L-Lysine:

-

L-Thialysine:

The pKa Shift: A Critical Differentiator

The presence of the sulfur atom exerts an electron-withdrawing inductive effect on the terminal amine. This lowers the

Implication: At physiological pH (7.4), thialysine is slightly more nucleophilic than lysine.[1] However, at pH 8.5–9.0, a significant fraction of thialysine residues are unprotonated (reactive), while lysine residues remain protonated (unreactive). This

Figure 1: Structural comparison highlighting the sulfur substitution and subsequent pKa shift of the terminal amine.

Mechanisms of Antimetabolite Action

Thialysine exerts its biological effects through two distinct mechanisms: metabolic downregulation (false feedback) and translational corruption (proteotoxicity).[1]

False Feedback Inhibition (Aspartokinase)

In bacteria (e.g., E. coli, C. glutamicum) and plants, lysine is synthesized via the aspartate pathway.[2] The committed step is catalyzed by Aspartokinase (AK) .[1][2][3]

-

Mechanism: AK is allosterically inhibited by the end-product, lysine.[4][5] Thialysine mimics lysine sufficiently to bind the regulatory ACT domains of AK (specifically AKIII in E. coli).[1]

-

Consequence: Binding induces the "T-state" (inactive) conformation of the enzyme, shutting down the pathway.

-

Result: The cell starves not only of lysine but also of threonine and methionine, which share the early steps of the pathway. This is the primary mechanism of growth inhibition in wild-type strains.

Translational Misincorporation

Thialysine is a substrate for Lysyl-tRNA Synthetase (LysRS) .[1]

-

Promiscuity: LysRS charges tRNA

with thialysine, albeit with slightly lower catalytic efficiency ( -

Proteotoxicity: Once charged, thialysine is incorporated into nascent polypeptide chains.[1] The presence of the sulfur atom can alter protein folding, stability, and active site geometry, leading to the accumulation of non-functional aggregates.

Figure 2: Dual mechanism of action showing metabolic blockade at Aspartokinase and translational corruption via LysRS.

Protocol A: Selection of Lysine-Overproducing Strains

This is the classic industrial application. Since thialysine inhibits wild-type Aspartokinase (AK), mutants that can grow in the presence of thialysine often possess an AK with desensitized regulatory domains. These mutants fail to stop lysine production even when intracellular levels are high.[1]

Experimental Workflow

Objective: Isolate Corynebacterium glutamicum or E. coli mutants with feedback-resistant AK.[1]

| Step | Procedure | Rationale |

| 1. Mutagenesis | Treat log-phase culture with UV or chemical mutagen (e.g., EMS) to 1-10% survival rate. | Increases genetic diversity to generate rare regulatory mutations. |

| 2.[1] Recovery | Incubate in non-selective rich media (LB) for 4-6 hours. | Allows phenotypic expression of recessive mutations (segregation lag).[1] |

| 3. Gradient Plate | Prepare minimal media agar plates.[1] Pour a bottom layer with 20 mM Thialysine (slanted).[1] Pour a top layer without drug.[1] | Creates a linear concentration gradient of the antimetabolite. |

| 4. Selection | Plate | Wild-type cells die due to AK inhibition.[1] Resistant colonies appear at higher concentrations.[1] |

| 5. Validation | Pick colonies from high-concentration zones.[1] Assay for excreted lysine in supernatant (ninhydrin or bioassay).[1] | Confirms that resistance is due to overproduction/excretion, not just transport defects.[1] |

Self-Validating Check: True overproducers should excrete lysine.[1] If a colony grows but does not excrete lysine, it likely has a mutation in the thialysine transporter (uptake defect) rather than the biosynthetic enzyme.

Protocol B: Residue-Specific Incorporation for Protein Engineering

In chemical biology, thialysine is used to introduce a "reactive handle" into proteins.[1] Because thialysine's amine has a lower pKa (9.[1]4) than lysine (10.5), it can be selectively acylated at pH 9.0, leaving native lysines unmodified.

Experimental Workflow

Objective: Incorporate thialysine into GFP (Green Fluorescent Protein) for site-selective conjugation.

Prerequisites:

-

Lysine auxotroph strain (e.g., E. coli B834(DE3)).[1]

-

Defined Minimal Media (M9).

Step-by-Step Methodology:

-

Auxotroph Growth: Inoculate the lysine auxotroph in M9 media supplemented with limiting L-lysine (30

g/mL).[1] Grow at 37°C to mid-log phase ( -

Lysine Depletion: Centrifuge cells (4000g, 10 min). Wash pellet 2x with sterile 0.9% NaCl to remove residual lysine.[1]

-

Critical Control: This step ensures no competition from native lysine during the pulse phase.[1]

-

-

Thialysine Shift: Resuspend cells in fresh M9 media containing 0.5 mM Thialysine . Incubate for 15 minutes to allow uptake and charging of tRNA.[1]

-

Induction: Add IPTG (1 mM) to induce protein expression.[1] Incubate for 4 hours.

-

Note: Protein yield will be lower than WT due to proteotoxicity.[1]

-

-

Purification: Lyse cells and purify the protein (e.g., Ni-NTA affinity). Keep buffers at pH 7.0 to prevent premature reaction.[1]

-

Selective Conjugation:

Therapeutic Implications

While thialysine itself is too toxic for systemic human use (due to incorporation into mammalian proteins), its mechanism informs antimicrobial drug design.[1]

Antimicrobial Resistance

Bacteria defend against thialysine primarily through the LysO transporter (in E. coli) or LysE (in Corynebacterium).[1] These are exporters that pump lysine (and thialysine) out of the cell.

-

Research Insight: Knockout of lysO renders bacteria hypersensitive to thialysine.[1] Conversely, overexpression confers high-level resistance.[1]

Synergistic Potential

Thialysine can potentiate the activity of aminoglycosides.[1] By disrupting protein folding quality control (via misincorporation), it places stress on the chaperone network, making bacteria more susceptible to antibiotics that induce mistranslation.

References

-

Cohen, G. N., & Stadtman, E. R. (1963).[1] Threonine-sensitive aspartokinase-homoserine dehydrogenase of Escherichia coli.[1] Journal of Biological Chemistry. Link

-

Di Girolamo, M., et al. (1989).[1] Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. Biochemistry International.[1] Link

-

Zhang, M., & Vogel, H. J. (1993).[1] NMR studies of the pKa values of lysine side chains in calmodulin.[6] Journal of Biological Chemistry. Link

-

Tirrell, D. A. (2009).[1] Protein engineering with non-canonical amino acids. Nature.[1] Link

-

Pathania, A., & Sardesai, A. A. (2015).[1][7] LysO, a prototypical member of the LysO family, mediates export of L-lysine and resistance to the toxic Lys antimetabolite, L-thialysine.[7] Journal of Bacteriology. Link

Sources

- 1. biostat.jhsph.edu [biostat.jhsph.edu]

- 2. The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 4. Mutation analysis of the feedback inhibition site of aspartokinase III of Escherichia coli K-12 and its use in L-threonine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thialysine incorporation in protein engineering

Title: Engineering the Amine: A Comprehensive Guide to Thialysine Incorporation in Protein Engineering

Executive Summary

In the expanding toolkit of non-canonical amino acids (ncAAs),

The Mechanistic Rationale for Thialysine

The substitution of a methylene carbon with a sulfur atom in the lysine side chain induces profound electronic and steric effects. The electron-withdrawing nature of the sulfur atom lowers the pKa of the

Causality in Experimental Design:

-

Enzyme Kinetics: Lowering the pKa of a catalytic amine can shift the pH optimum of an enzyme. For example, replacing the catalytic Lys165 with thialysine in Staphylococcus aureus N-acetylneuraminic acid lyase (NAL) shifted the enzyme's pH optimum from 7.4 to 6.8 while retaining significant catalytic activity[5].

-

Epigenetic Probing: Thialysine serves as an exceptional platform for generating PTM mimics. Because the sulfur atom provides a unique chemical handle, thialysine can be easily alkylated to form high-fidelity mimics of mono-, di-, or trimethylated lysine for studying histone reader domains[2][6].

Table 1: Comparative Physicochemical Properties

| Property | L-Lysine | Impact on Protein Engineering | |

| Side Chain pKa | ~10.5 | ~9.5 | Alters local electrostatic interactions and pH-dependent catalytic mechanisms. |

| Bond Angle | 109° (C-C-C) | 99° (C-S-C) | Increases side-chain flexibility; alters spatial presentation of the |

| Side Chain Length | Standard | +0.3 Å | May induce slight steric clashes in highly constrained active sites. |

| Reactivity | Nucleophilic amine | Nucleophilic amine + Thioether | Enables orthogonal chemical modifications (e.g., selective alkylation). |

Methodologies for Thialysine Incorporation

To engineer a self-validating experimental system, the choice of incorporation method must align with the downstream application. Below are the detailed protocols for the three dominant strategies.

Method A: Chemical Mutagenesis via Dehydroalanine (Dha)

Causality: This method is optimal for in vitro mechanistic studies where high-yield, site-specific incorporation is required without the metabolic burden of orthogonal translation systems. It relies on the chemoselective conversion of a cysteine residue into a reactive dehydroalanine (Dha) intermediate, followed by a Michael addition[5][7].

Step-by-Step Protocol:

-

Site-Directed Mutagenesis: Mutate the target lysine residue to cysteine (Lys

Cys). Critical Check: Ensure the protein contains no other solvent-exposed cysteines to prevent off-target modifications[8]. -

Protein Expression & Purification: Express the Cys-mutant in E. coli and purify via standard affinity chromatography. Maintain reducing conditions (1 mM DTT) to prevent disulfide dimerization.

-

Elimination to Dha: Buffer exchange the protein into 50 mM sodium phosphate (pH 8.0). Add 100 equivalents of 2,5-dibromohexan-1,6-diamide. Incubate at 37°C for 2 hours. This bis-alkylation reagent promotes a clean elimination to form Dha[7].

-

Michael Addition: Remove excess reagent via a desalting column. To the Dha-protein, add 1,000 equivalents of cysteamine (2-aminoethanethiol) at pH 8.0. Incubate for 4–12 hours at room temperature to yield

-thialysine[6]. -

Validation: Confirm conversion via ESI-MS. You should observe a mass shift of -34 Da (Cys

Dha) followed by +77 Da (Dha

Caption: Chemical mutagenesis workflow converting a cysteine residue to γ-thialysine via a Dha intermediate.

Method B: Genetic Code Expansion (Amber Suppression)

Causality: For live-cell engineering or when studying proteins that cannot tolerate the denaturing/harsh conditions occasionally required for chemical mutagenesis, Genetic Code Expansion (GCE) is the gold standard. It utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair to decode the amber stop codon (TAG) as thialysine[1].

Step-by-Step Protocol:

-

Plasmid Construction: Clone your gene of interest into an expression vector, replacing the target lysine codon with TAG. Co-transform E. coli (preferably a genomically recoded strain like C321.

A to prevent RF1-mediated truncation) with an OTS plasmid (e.g., pEVOL) encoding an evolved Methanosarcina mazei PylRS or Methanocaldococcus jannaschii TyrRS variant[1]. -

Culture & Supplementation: Grow the cells in LB or auto-induction medium at 37°C. At OD

= 0.4, supplement the culture with 2–5 mM of -

Induction: At OD

= 0.6–0.8, induce the orthogonal synthetase (e.g., with 0.2% L-arabinose) and the target protein (e.g., with 1 mM IPTG). -

Harvest & Validation: Express for 12–24 hours at 25°C. Purify the full-length protein. Validate fidelity via LC-MS/MS to ensure no misincorporation of canonical amino acids at the TAG site.

Caption: Genetic code expansion pathway for site-specific incorporation of thialysine via amber suppression.

Method C: Global Incorporation via Auxotrophy

Causality: When the goal is to globally alter the biophysical properties of a protein (e.g., for biomaterials) or to study proteome-wide effects of lysine substitution, auxotrophic expression is utilized. This relies on the native lysyl-tRNA synthetase's inability to perfectly discriminate between lysine and thialysine.

Step-by-Step Protocol:

-

Strain Preparation: Utilize a strict lysine auxotroph strain (e.g., E. coli

lysA or specific Corynebacterium glutamicum mutants).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Biomass Accumulation: Grow cells in a defined minimal medium (e.g., M9) supplemented with a limiting concentration of L-lysine (e.g., 0.1 mM) until the culture reaches the stationary phase (OD

~ 0.8–1.0), indicating lysine depletion. -

Media Shift: Harvest cells via mild centrifugation, wash twice with cold M9 salts to remove residual intracellular lysine, and resuspend in fresh M9 medium containing 1–2 mM

-thialysine. -

Expression: Incubate for 30 minutes to allow cellular uptake, then induce protein expression. Harvest after 4–6 hours.

Strategic Comparison of Incorporation Methods

To ensure experimental success, researchers must weigh the trade-offs of each method. Table 2 synthesizes these parameters.

Table 2: Comparison of Thialysine Incorporation Strategies

| Strategy | Specificity | Yield | Technical Complexity | Primary Application |

| Chemical Mutagenesis | Absolute (if no other surface Cys) | High (in vitro) | Medium (Requires pure protein & chemical synthesis) | Active site probing, in vitro enzyme kinetics[5]. |

| Genetic Code Expansion | Absolute (Site-specific) | Low to Medium | High (Requires OTS optimization) | Live-cell assays, complex PTM mimicry (e.g., histones)[1]. |

| Auxotrophic Expression | Global (Residue-specific) | High | Low (Requires specific bacterial strains) | Biomaterials, global structural perturbation[9]. |

Conclusion

The incorporation of

References

1.[1] "Engineering Bromodomains with a Photoactive Amino Acid by Engaging 'Privileged' tRNA Synthetases" - PMC. URL: 2.[9] "Nutritional and Mutational Aspects of Lysine Production by Corynebacterium glutamicum Auxotrophs" - CABI Digital Library. URL: _ 3.[5] "Structural insights into the recovery of aldolase activity in N-acetylneuraminic acid lyase by replacement of the catalytically active lysine with γ-thialysine by using a chemical mutagenesis strategy" - PubMed. URL: 4.[4] "Protein semisynthesis underscores role of a conserved lysine in activation and desensitization of acid-sensing ion channels" - bioRxiv. URL: 5.[2] "Trimethyllysine: From Carnitine Biosynthesis to Epigenetics" - PMC. URL: 6.[7] "Extending enzyme molecular recognition with an expanded amino acid alphabet" - PNAS. URL: 7.[6] "Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins" - MDPI. URL: 8.[8] "A platform for chemical modification of mandelate racemase: characterization of the C92S/C264S and γ-thialysine 166 variants" - Oxford Academic. URL: 9.[3] "Altering enzyme activities using chemical modification" - White Rose eTheses Online. URL:

Sources

- 1. Engineering Bromodomains with a Photoactive Amino Acid by Engaging ‘Privileged’ tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural insights into the recovery of aldolase activity in N-acetylneuraminic acid lyase by replacement of the catalytically active lysine with γ-thialysine by using a chemical mutagenesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Thioether Fidelity in 4-Thialysine Analogs: A Technical Guide to Stability and Reactivity

Executive Summary

4-Thialysine (

This guide provides a rigorous analysis of the stability profile of 4-thialysine. We move beyond basic structural descriptions to address the critical "silent killers" in drug development: oxidative susceptibility and enzymatic

Part 1: Chemical Architecture & Physicochemical Divergence

To understand stability, one must first quantify the atomic substitution. 4-Thialysine is isosteric to lysine but electronically distinct. The sulfur atom acts as a metabolic handle and an electron sink, altering the properties of the distal primary amine.

Structural Comparison

The replacement of the

The pKa Depression Effect

The most significant functional change is the acidity of the

-

Native Lysine

-NH -

4-Thialysine

-NH

Implication: At physiological pH (7.4), a significant fraction of 4-thialysine exists in the unprotonated, nucleophilic state. While this makes it an excellent mimic for monomethyl-lysine (which has a lower pKa than lysine) or a reactive handle for acylation, it also alters the local electrostatic environment, potentially destabilizing protein folds dependent on a salt bridge.

Visualization: Physicochemical Divergence

Figure 1: Comparative physicochemical properties of Lysine vs. 4-Thialysine highlighting the critical pKa shift.

Part 2: The Thioether Stability Profile

The stability of the thioether bond in 4-thialysine is binary: it is chemically robust against hydrolysis but highly vulnerable to oxidation and specific enzymatic degradation.

Oxidative Instability (The Sulfoxide Risk)

Unlike the inert carbon chain of lysine, the sulfur in 4-thialysine is a nucleophile susceptible to Reactive Oxygen Species (ROS).

-

Mechanism: Oxidation converts the thioether first to a sulfoxide (

) and subsequently to a sulfone ( -

Consequence: This introduces a polar, hydrogen-bonding dipole into a typically hydrophobic region of the side chain. In drug development, this is a major shelf-life liability (CMC concern).

-

Comparison: 4-Thialysine oxidizes similarly to Methionine. If your protein contains Methionine residues that are stable, 4-thialysine is likely manageable with antioxidants.

Enzymatic -Elimination (The Metabolic Liability)

The most overlooked instability factor is biological. 4-Thialysine is a substrate for Cystathionine

-

Pathway: PLP-dependent enzymes abstract the

-proton, leading to -

Products: The reaction cleaves the C-S bond, releasing Cysteamine (2-aminoethanethiol), Pyruvate , and Ammonia .

-

Risk: In vivo half-life is significantly reduced in environments with high

-lyase activity (e.g., liver, kidney, or bacterial flora).

Visualization: Degradation Pathways

Figure 2: Dual degradation pathways of 4-thialysine: Chemical oxidation and PLP-dependent enzymatic cleavage.

Part 3: Experimental Protocols

To work with 4-thialysine, you must validate its stability in your specific matrix. Below are self-validating protocols for synthesis and stability testing.

Synthesis via Alkylation (Protocol)

This method allows for the site-specific installation of 4-thialysine into proteins via cysteine modification.

-

Preparation: Start with a protein containing a single surface-exposed Cysteine (Cys). Buffer: 100 mM Tris-HCl, pH 8.0.

-

Reagent: Dissolve 2-bromoethylamine hydrobromide (50 mM final conc) in the buffer.

-

Reaction: Add reagent to protein solution (100-fold molar excess). Incubate at 37°C for 2-4 hours.

-

Note: The high pH (8.0) favors the thiolate anion of Cys, driving nucleophilic attack on the bromo-alkylamine.

-

-

Quench: Add DTT (10 mM) to quench unreacted bromide.

-

Validation: Analyze via LC-MS.

-

Mass Shift: Look for a mass increase of +43 Da relative to the native Cysteine (Conversion of Cys

to Thialysine

-

Stability Assay: Oxidative Stress Test

Objective: Determine the oxidative half-life of the thioether bond.

| Step | Action | Rationale |

| 1 | Solubilize | Dissolve 4-thialysine peptide (100 |

| 2 | Stress | Add |

| 3 | Incubate | Incubate at 25°C. Take aliquots at T=0, 1h, 4h, 24h. |

| 4 | Quench | Quench aliquots immediately with 10 mM Methionine (excess Met acts as a scavenger). |

| 5 | Analyze | Inject onto RP-HPLC or LC-MS. |

| 6 | Readout | Monitor appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks. |

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow for synthesizing 4-thialysine analogs and validating their stability.

Part 4: Applications & Strategic Recommendations

Methyl-Lysine Mimicry

Because the pKa of 4-thialysine (

-

Strategy: Use 4-thialysine probes to inhibit or bind "Reader" proteins (e.g., Chromodomains, Tudor domains) that recognize methylated histones.

Bioconjugation Handle

The lower pKa allows for selective acylation of the 4-thialysine amine at pH 7.5-8.0, while leaving native lysines (pKa 10.5) largely protonated and unreactive.

-

Protocol Tip: Perform NHS-ester labeling at pH 7.8 to preferentially label the 4-thialysine residue over native lysines.

Storage & Handling

-

Avoid: Long-term storage in oxidizing buffers.

-

Add: Include 0.5 mM TCEP or Methionine in storage buffers to act as a sacrificial antioxidant.

-

Freeze: Store lyophilized or at -80°C to prevent slow atmospheric oxidation.

References

-

Zhang, M., et al. (2006). "pKa of the mRNA Cap-Specific 2'-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Two-Carbon Probe." Biochemistry. Link

-

Gao, J., et al. (2001). "Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine."[1] Biochemistry. Link

-

Pluth, M. D., et al. (2025). "Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure." ResearchGate.[2] Link

-

Clausen, T., et al. (1996). "Crystal Structure of the Cystine C-S Lyase from Synechocystis." Biochemistry. (Contextualizing C-S bond cleavage mechanisms). Link

-

Shoveller, A. K., et al. (2022).[3] "Methionine and cysteine oxidation are regulated in a dose dependent manner."[3] PLOS ONE. (Contextualizing thioether oxidation rates). Link[3]

Sources

- 1. Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine and characterization of the 4-thialysyl radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methionine and cysteine oxidation are regulated in a dose dependent manner by dietary Cys intake in neonatal piglets receiving enteral nutrition | PLOS One [journals.plos.org]

Boc-L-4-thialysine(Z)-OH solubility in organic solvents

An In-depth Technical Guide to the Solubility of Boc-L-4-thialysine(Z)-OH in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-4-thialysine (Boc-L-4-thialysine(Z)-OH), a crucial protected amino acid analog used in peptide synthesis and drug development. As a Senior Application Scientist, this document moves beyond a simple data sheet to explain the underlying physicochemical principles that govern its solubility. We will explore the impact of its unique structure, featuring a thioether linkage and dual Boc/Z protecting groups, on its interactions with a range of common organic solvents. This guide offers researchers and drug development professionals both theoretical insights and practical, field-proven protocols for accurately determining and optimizing solubility, a critical parameter for successful synthesis, purification, and formulation.

Introduction to Boc-L-4-thialysine(Z)-OH

The successful synthesis of complex peptides and peptidomimetics hinges on the predictable behavior of their constituent building blocks. Among these, non-proteinogenic amino acids offer a powerful tool for modulating the biological activity, stability, and conformational properties of a final peptide drug.

L-4-Thialysine: A Bioisostere of Lysine

L-4-Thialysine is a structural analog of the essential amino acid L-lysine, where the γ-methylene group (C4) of the lysine side chain is replaced by a sulfur atom.[1][2] This substitution creates an S-(2-aminoethyl)-L-cysteine derivative, which retains the approximate side-chain length and the terminal primary amine of lysine but introduces a thioether linkage.[3][4][5] This modification can alter hydrogen bonding patterns, metabolic stability, and receptor interactions, making it a valuable tool for medicinal chemists.

The Critical Role of Boc and Z Protecting Groups

To be incorporated into a growing peptide chain, the reactive amino and carboxyl groups of the amino acid must be selectively and temporarily masked. Boc-L-4-thialysine(Z)-OH employs two of the most well-established protecting groups in peptide chemistry:

-

Nα-Boc (tert-butoxycarbonyl): This group protects the alpha-amino function. It is prized for its stability under a wide range of conditions but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[][7]

-

Nε-Z (benzyloxycarbonyl or Cbz): This group protects the side-chain (epsilon) amino function. The Z group is stable to the acidic conditions used to remove Boc, providing orthogonality. It is typically removed via catalytic hydrogenation.

The presence of these two bulky, relatively nonpolar protecting groups dramatically alters the physicochemical properties of the parent L-4-thialysine, converting it from a water-soluble zwitterion into a molecule with significantly enhanced solubility in organic media.[][8]

Why Solubility is a Master Variable in Synthesis

In both solution-phase and solid-phase peptide synthesis (SPPS), the solubility of the protected amino acid is paramount. Insufficient solubility can lead to:

-

Incomplete Reactions: Poor dissolution results in lower effective reactant concentrations, leading to failed or slow coupling steps and the generation of deletion sequences.[9]

-

Precipitation: The reactant may crash out of solution mid-reaction, especially upon addition of other reagents, halting the synthesis.

-

Difficult Purification: If the desired compound has low solubility, it complicates purification by chromatography, as suitable loading and elution solvents may be difficult to find.

Therefore, a thorough understanding of the solubility profile of Boc-L-4-thialysine(Z)-OH is not merely academic; it is a prerequisite for efficient process development and scale-up.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the thermodynamics of their interaction. For a molecule like Boc-L-4-thialysine(Z)-OH, this is a complex interplay of its various functional moieties.

Molecular Structure Analysis

The molecule possesses distinct regions of varying polarity:

-

Nonpolar/Hydrophobic Regions: The tert-butyl group of the Boc protector and the benzyl group of the Z protector are highly nonpolar and favor interactions with lipophilic or nonpolar solvents through van der Waals forces.

-

Polar Aprotic Regions: The urethane linkages of the protecting groups and the thioether bond in the side chain contribute polar character. These groups can act as hydrogen bond acceptors.

-

Polar Protic Regions: The terminal carboxylic acid is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor.

Caption: Key functional regions of Boc-L-4-thialysine(Z)-OH.

Factors Governing Solubility in Organic Solvents

The "Like Dissolves Like" Principle

This fundamental concept remains the best starting point for predicting solubility.

-

Polar Aprotic Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often the most effective. Their high polarity effectively solvates the polar backbone and urethane groups, while their organic nature accommodates the nonpolar Boc and Z groups.[10]

-

Chlorinated Solvents like dichloromethane (DCM) can be effective, particularly for dissolving the nonpolar portions of the molecule, but may be less effective at solvating the polar carboxylic acid group without co-solvents.

-

Ethers like tetrahydrofuran (THF) and 2-methyl-THF offer moderate polarity and can be useful, though solubility is often lower than in polar aprotic solvents.

-

Alcohols such as methanol (MeOH) and ethanol (EtOH) are polar protic solvents. They can hydrogen bond with the solute but may have slightly lower efficacy than DMF or DMSO for highly protected amino acids.

-

Nonpolar Solvents like hexanes or toluene are generally poor choices, as they cannot effectively solvate the polar regions of the molecule, leading to very low solubility.[8]

Temperature and Co-solvents

For compounds that exhibit marginal solubility, several strategies can be employed.

-

Temperature: Increasing the temperature generally increases solubility, but care must be taken to avoid thermal degradation of the compound.[11]

-

Co-solvents: Using a mixture of solvents can be highly effective. For example, adding a small amount of DMSO or DMF to a solvent like DCM can dramatically increase the solubility of a protected amino acid.[9][12]

Solubility Profile of Boc-L-4-thialysine(Z)-OH

Table 1: Qualitative Solubility in Common Organic Solvents at Room Temperature

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, NMP, DMSO | Soluble to Very Soluble | Excellent balance of polarity to solvate the entire molecule.[10] |

| Chlorinated | Dichloromethane (DCM) | Soluble | Good for nonpolar groups; the polar COOH may limit high concentrations. |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity provides some solvating power for all groups. |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | Can hydrogen bond, but overall solvating power may be less than DMF for the bulky protecting groups. |

| Esters | Ethyl Acetate (EtOAc) | Sparingly Soluble | Lower polarity makes it less effective for the polar backbone. |

| Nonpolar Aromatic | Toluene | Insoluble to Very Sparingly Soluble | Cannot effectively solvate the polar functional groups. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Lacks any significant interaction with the polar parts of the molecule.[8] |

Experimental Protocol for Solubility Determination

To obtain reliable, quantitative data, a systematic experimental approach is required. The gravimetric method is a robust and widely used technique for this purpose.[13]

Materials and Reagents

-

Boc-L-4-thialysine(Z)-OH (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or stirring plate

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.2 μm, solvent-compatible)

-

Glass vials with screw caps

-

Centrifuge (optional)

-

Vacuum oven or rotary evaporator

Experimental Workflow Diagram

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 3. L-thialysine | SGD [yeastgenome.org]

- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 5. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. bachem.com [bachem.com]

- 11. jpt.com [jpt.com]

- 12. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | 학회 [koreascience.kr]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-4-thialysine(Z)-OH in Solid-Phase Peptide Synthesis

Introduction: The Significance of Thialysine in Peptide Chemistry

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the therapeutic properties of peptide-based drugs, including their potency, stability, and pharmacokinetic profiles. L-4-Thialysine (S-(2-aminoethyl)-L-cysteine), a structural analog of L-lysine where the γ-methylene group is replaced by a sulfur atom, is of particular interest to researchers.[1][2] This substitution can influence the local charge distribution, hydrogen bonding capacity, and proteolytic stability of the resulting peptide. The thioether linkage in the side chain offers a unique isostere of the lysine side chain, enabling the exploration of novel structure-activity relationships.

This document provides a comprehensive guide for the efficient incorporation of Nα-Boc- and Nε-(Z)-protected L-4-thialysine (Boc-L-4-thialysine(Z)-OH) into peptide sequences using a standard tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. We will delve into the rationale behind the chosen protecting group strategy, provide a detailed coupling protocol, discuss potential challenges and side reactions specific to this amino acid analog, and outline methods for quality control.

Understanding the Building Block: Boc-L-4-thialysine(Z)-OH

The successful incorporation of any non-canonical amino acid begins with a thorough understanding of its structure and the role of its protecting groups.

-

Core Structure: 4-Thialysine is fundamentally an L-cysteine derivative with an aminoethyl group attached to the sulfur atom.[1][2]

-

α-Amino Protection (Boc): The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is stable during the coupling reaction but can be selectively removed with moderate acids like trifluoroacetic acid (TFA), which is a cornerstone of Boc-SPPS.[3][4]

-

Side-Chain Protection (Z): The ε-amino group of the thialysine side chain is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable to the acidic conditions used for Boc deprotection, making it an orthogonal protecting group in this context.[5][6] Its removal typically requires stronger acidic conditions, such as hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH), or catalytic hydrogenation.[5][7]

Figure 1: Structure of Boc-L-4-thialysine(Z)-OH.

Experimental Protocol: Coupling in Boc-SPPS

This protocol assumes a standard manual or automated Boc-SPPS workflow on a pre-loaded resin (e.g., Merrifield or PAM resin). All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Recommended Grade | Supplier Example |

| Boc-L-4-thialysine(Z)-OH | Peptide Synthesis Grade | Custom Synthesis |

| Peptide Synthesis Resin (e.g., PAM-resin) | 100-200 mesh, ~1.0 mmol/g | Major Supplier |

| Dichloromethane (DCM) | Anhydrous, Peptide Grade | Major Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Grade | Major Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Major Supplier |

| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Major Supplier |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Major Supplier |

| HOBt (Hydroxybenzotriazole) | Anhydrous, Peptide Grade | Major Supplier |

| Isopropanol (IPA) | ACS Grade | Major Supplier |

| Ninhydrin Test Kit | - | Major Supplier |

Step-by-Step Coupling Procedure

The following procedure outlines a single coupling cycle for incorporating Boc-L-4-thialysine(Z)-OH after the deprotection of the preceding amino acid.

Figure 2: Workflow for a single coupling cycle of Boc-L-4-thialysine(Z)-OH.

-

Resin Preparation & Deprotection:

-

Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.

-

Perform the standard Boc deprotection step: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.[3][8]

-

Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts.

-

Neutralize the resin with 5-10% DIEA in DCM or DMF for 2 x 2 minutes to deprotonate the N-terminal ammonium salt.[4]

-

Wash the resin again with DMF (3x) to remove excess base.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Boc-L-4-thialysine(Z)-OH (3.0 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3.0 eq.) in a minimal amount of DMF.

-

Add DIEA (6.0 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes. The solution should turn a light yellow color.

-

Rationale: The combination of HBTU and HOBt is highly efficient for forming the HOBt active ester, which promotes rapid coupling and suppresses racemization.[1][9] The use of a slight excess of the amino acid and coupling reagents helps to drive the reaction to completion.

-

-

Coupling to the Resin:

-

Add the pre-activated amino acid solution to the washed and neutralized resin.

-

Agitate the reaction vessel (e.g., by shaking or bubbling with nitrogen) for 1-2 hours at room temperature.

-

Rationale: Non-canonical amino acids can sometimes exhibit slower coupling kinetics. A slightly extended coupling time compared to standard proteinogenic amino acids is recommended to ensure maximum efficiency.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

Interpretation: A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result signifies a complete reaction.

-

If the test is positive, continue the coupling for another 1-2 hours and re-test. If it remains positive, a second coupling (recouple) with a freshly prepared activated amino acid solution may be necessary. Alternatively, any unreacted sites can be "capped" with acetic anhydride to prevent the formation of deletion sequences.

-

-

Washing:

-

Once the coupling is complete (negative ninhydrin test), filter the reaction mixture and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove all soluble reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Mechanism of HBTU/HOBt Mediated Coupling

The efficiency of the coupling reaction is rooted in the formation of a highly reactive HOBt active ester.

Figure 3: Simplified schematic of the HBTU/HOBt activation and coupling process.

-

Activation: The carboxylic acid of Boc-L-4-thialysine(Z)-OH is deprotonated by DIEA. The resulting carboxylate attacks HBTU, leading to the formation of an HOBt active ester.[1][9][10]

-

Nucleophilic Attack: The free N-terminal amine of the peptide-resin attacks the carbonyl carbon of the stable HOBt active ester.

-

Peptide Bond Formation: This attack results in the formation of the desired amide bond, releasing HOBt as a byproduct.

Potential Side Reactions and Mitigation Strategies

The thioether linkage in the 4-thialysine side chain introduces specific chemical sensitivities that researchers must consider, particularly during the final cleavage step.

| Side Reaction | Description | Mitigation Strategy |

| S-Alkylation | During strong acid cleavage (e.g., HF or high-concentration TFA), carbocations generated from the resin linker or other protecting groups can alkylate the nucleophilic sulfur atom of the thialysine side chain.[11][12][13] | Use a "cleavage cocktail" containing effective carbocation scavengers. A common and effective scavenger is triisopropylsilane (TIS). A reagent mixture such as TFA/TIS/H₂O (95:2.5:2.5) is a good starting point. |

| Sulfoxide Formation | The thioether is susceptible to oxidation, which can occur during synthesis, cleavage, or storage, leading to the formation of the corresponding sulfoxide. This adds 16 Da to the mass of the peptide. | Use high-purity, peroxide-free solvents. Degas all solutions and perform the synthesis under an inert atmosphere (N₂ or Ar). During cleavage, the addition of scavengers like 1,2-ethanedithiol (EDT) can help minimize oxidation.[14] |

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z group on the thialysine.

-

N-terminal Boc Removal: Ensure the final N-terminal Boc group is removed using the standard deprotection procedure before cleavage.

-

Cleavage with Hydrogen Fluoride (HF):

-

Procedure: A standard "low-high" HF cleavage procedure is often employed in Boc-SPPS. A "low" HF step helps to remove more labile protecting groups before the final cleavage.

-

Scavengers are critical: A typical HF cleavage cocktail includes anisole or thioanisole to scavenge carbocations. Given the presence of the thioether, including thioanisole is highly recommended.

-

Safety: HF is extremely hazardous and requires specialized equipment and training.[15][16]

-

-

Alternative Cleavage with TFMSA or TMSBr:

-

Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl bromide (TMSBr) in TFA can also be used for cleavage and deprotection and are often considered safer alternatives to HF.[17] These methods also require the use of scavengers.

-

Quality Control and Characterization

After cleavage, precipitation, and lyophilization, the purity and identity of the crude thialysine-containing peptide should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to assess the purity of the crude peptide and to purify it to the desired level.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[18][19] The observed mass should match the calculated theoretical mass. Be vigilant for common adducts (+16 for sulfoxide, +72 for t-butyl from incomplete deprotection or scavenging).

Conclusion

The incorporation of Boc-L-4-thialysine(Z)-OH into peptide sequences is a straightforward process when applying standard Boc-SPPS protocols with careful consideration for the unique properties of the thialysine side chain. By employing efficient coupling reagents like HBTU/HOBt, ensuring complete coupling reactions through monitoring, and utilizing appropriate scavenger cocktails during final cleavage, researchers can successfully synthesize thialysine-containing peptides for a wide range of applications in drug discovery and chemical biology. The orthogonal protection strategy afforded by the Boc and Z groups provides the necessary control for the stepwise assembly of these valuable modified peptides.

References

-

Maity, A. N., Shaikh, A. C., Srimurugan, S., Wu, C. J., Chen, C., & Ke, S. C. (2012). Synthesis of 4-thia-[6-(13)C]lysine from [2-(13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. Amino acids, 42(1), 309-315. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

MDPI. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

-

Peptides. (n.d.). Boc-Thz-OH [51077-16-8]. [Link]

-

Ricci, J. S., et al. (1988). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. International journal of peptide and protein research, 31(2), 169-75. [Link]

-

Grokipedia. (n.d.). S-Aminoethyl-L-cysteine. [Link]

-

Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

-

Otvos, L. Jr., & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology, 1083, 29-41. [Link]

-

SlideShare. (n.d.). Hf cleavage and deprotection from resins. [Link]

-

Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

PubChem. (n.d.). Boc-Lys(Z)-OH. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Liu, Y., et al. (2013). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton transactions, 42(30), 10798-10801. [Link]

-

Li, F., et al. (2014). Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. Angewandte Chemie International Edition, 53(40), 10779-10783. [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363. [Link]

-

Schumacher, D., et al. (2016). Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications. Angewandte Chemie International Edition, 55(44), 13782-13786. [Link]

-

University at Albany. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Scholars Archive. [Link]

-